8-Azidooctanoic Acid

概要

説明

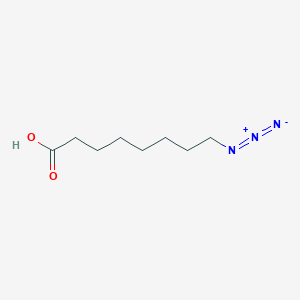

8-Azidooctanoic acid is an organic compound with the molecular formula C8H15N3O2. It features a linear hydrocarbon chain of eight carbons (octanoic acid) with a carboxylic acid group at one end and an azide group at the other. The azide group is highly reactive due to the presence of three terminal nitrogen atoms linked together. This compound is primarily used in bioconjugation and click chemistry applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-azidooctanoic acid typically involves the selective labeling of lipoic acid ligase with an azide-substituted lipid surrogate. This allows subsequent modification using copper-free click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method used in the synthesis of this compound .

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

8-Azidooctanoic acid participates in CuAAC reactions, forming stable 1,2,3-triazole linkages. This reaction is widely used for bioconjugation and material science applications.

Reaction Parameters

Key Findings

-

Copper Dependency : Lower copper concentrations (10–100 µM) reduce reaction rates for this compound compared to chelating azides (e.g., picolyl azides) .

-

Ligand Effects : BTTAA ligand enhances signal intensity by 1.5–4.0× over THPTA in cellular labeling .

-

Cellular Compatibility : At 10 µM Cu, reaction rates for this compound lag behind chelating azides by up to 25× .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free reaction leverages ring-strained cycloalkynes (e.g., DBCO) for bioorthogonal labeling, critical in live-cell studies.

Reaction Efficiency

| Cyclooctyne Reagent | Reaction Time | Yield (Phage Ligation) | Reference |

|---|---|---|---|

| DBCO-PEG4 | 24 hours | >80% | |

| BCN | 2 hours | ~70% |

Comparative Analysis with Structural Analogues

The reactivity of this compound is benchmarked against azides with chelation-enhancing groups:

| Azide Type | Relative Rate (CuAAC) | Cell Labeling Signal (vs. This compound) |

|---|---|---|

| This compound | 1.0× | Baseline |

| Picolyl azide | 4–38× | 2.7–25× higher (corrected for ligation yield) |

| PEGylated azide | 1.2× | Marginal improvement |

Mechanistic Insight : Picolyl azides accelerate CuAAC via Cu(I) chelation, stabilizing the catalytic intermediate .

Limitations and Side Reactions

-

Reduction Sensitivity : The azide group may undergo unintended reduction to amines in reductive environments (e.g., cellular glutathione) .

-

Thermal Stability : Decomposes at >150°C, releasing nitrogen gas and forming nitriles .

Synthetic Utility

-

Peptide Modification : Serves as a spacer in radiolabeled peptides (e.g., ⁹⁹ᵐTc-labeled α-MSH analogs) for melanoma imaging .

-

Polymer Functionalization : Enables site-specific conjugation in hydrogels and biomaterials .

This compound’s versatility in click chemistry and bioorthogonal applications is well-documented, though its efficiency is context-dependent. Innovations in ligand design and copper stabilization continue to expand its utility in precision bioconjugation.

科学的研究の応用

Chemical Biology and Protein Labeling

Site-Specific Labeling

8-Azidooctanoic acid is used for site-specific labeling of proteins via bioorthogonal reactions. One prominent method involves the use of lipoate protein ligase (LplA) to attach the azido compound to target proteins. This approach enables researchers to study protein interactions and dynamics in live cells.

- Case Study : In a study by Besanceney-Webler et al., this compound was ligated to LplA acceptor peptides, facilitating the incorporation of fluorescent probes into proteins within living cells. The efficiency of this labeling was compared to other methods, showing promising results for real-time imaging applications .

Chemical Proteomics

Inhibitor Discovery

this compound serves as a probe in chemical proteomics, particularly for identifying inhibitors of lipoic acid salvage pathways in bacteria and parasites. This application is crucial for drug discovery efforts targeting pathogens.

- Case Study : A recent study demonstrated that this compound could be used to profile lipoate-dependent proteins in E. coli and Listeria monocytogenes. The probe allowed researchers to identify binding sites on modified proteins through mass spectrometry, leading to the discovery of effective lipoate protein ligase inhibitors .

Nanotechnology and Drug Delivery

Nanocarrier Development

The azide functionality of this compound is exploited in nanotechnology for creating drug delivery systems. Its ability to undergo click chemistry reactions facilitates the attachment of therapeutic agents to nanoparticles or liposomes.

- Application Example : Research has shown that modifying nanoparticles with this compound can enhance the targeted delivery of drugs, improving their efficacy and reducing side effects in cancer therapy .

Bioconjugation Techniques

Click Chemistry Applications

The compound is integral to click chemistry, allowing for the rapid and efficient conjugation of biomolecules. This technique is widely used in creating bioconjugates for therapeutic and diagnostic purposes.

- Data Table: Comparison of Click Chemistry Reactions Using this compound

| Reaction Type | Efficiency (%) | Conditions |

|---|---|---|

| CuAAC with Alkyne | 81 | Live cell conditions |

| LplA-mediated Ligation | 63 | Protein expressed in HEK293 cells |

Metabolic Studies

Tracking Metabolite Incorporation

this compound can be utilized as a metabolic probe to track the incorporation of fatty acids into cellular pathways. This application helps elucidate metabolic processes in various organisms.

作用機序

The primary mechanism of action for 8-azidooctanoic acid involves the copper-accelerated azide-alkyne cycloaddition (CuAAC). This reaction is faster for azides capable of copper-chelation than nonchelating azides under various biocompatible conditions . The kinetic enhancement allows for site-specific protein labeling on the surface of living cells .

類似化合物との比較

8-Azidooctanoic Acid: Used as a building block in click chemistry.

Picolyl Azide: Another azide derivative used in similar applications.

Uniqueness: this compound is unique due to its ability to undergo fast and efficient click chemistry reactions, making it highly suitable for bioconjugation and live-cell imaging applications .

生物活性

8-Azidooctanoic acid (8-AOA) is a synthetic fatty acid derivative that has garnered attention in biochemical research due to its unique properties and potential applications in bioconjugation and protein labeling. Its azide functional group allows for selective reactions with various biomolecules, making it a valuable tool in chemical biology.

- Chemical Formula : C₈H₁₅N₃O₂

- Molecular Weight : 185.23 g/mol

- CAS Number : 217180-76-2

- Purity : Minimum 98% .

This compound acts primarily as a probe in the study of protein interactions and modifications. It has been shown to conjugate with proteins via click chemistry, allowing researchers to visualize and track proteins within biological systems. The azide group facilitates reactions with alkynes through a process known as "strain-promoted azide-alkyne cycloaddition" (SPAAC), which is highly selective and efficient.

Toxicity Studies

In a study involving E. coli, 8-AOA demonstrated a dose-dependent reduction in bacterial growth, with up to 50% inhibition observed at certain concentrations. This suggests that while it can be used effectively as a probe, caution must be exercised regarding its concentration to avoid cytotoxic effects .

Protein Labeling and Conjugation

This compound has been utilized in various studies for labeling proteins. For instance, it was employed to modify lipoylation sites in proteins, revealing its utility in studying post-translational modifications. The enzyme LplA was shown to catalyze the conjugation of 8-AOA to specific protein targets, indicating its potential for use in proteomic analyses .

Study 1: Protein Labeling in Mammalian Cells

A study demonstrated the use of 8-AOA for labeling proteins in mammalian cells. Researchers transfected cells with plasmids expressing target proteins and treated them with 200 μM of 8-AOA. Following treatment, cells were subjected to click chemistry with fluorophore-conjugated cyclooctynes, resulting in successful visualization of the labeled proteins without significant morphological changes .

Study 2: In Vivo Applications

In vivo experiments have also been conducted using 8-AOA as an activity-based probe for monitoring enzyme activity. The compound was injected into mice, leading to substantial labeling of α-L-fucosidases in various tissues such as the spleen and liver. This highlights its potential for studying enzyme function and distribution in living organisms .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 185.23 g/mol |

| CAS Number | 217180-76-2 |

| Purity | ≥98% |

| Toxicity (in E. coli) | ~50% growth reduction |

| Study | Findings |

|---|---|

| Protein Labeling | Successful labeling of mammalian proteins |

| In Vivo Monitoring | Substantial enzyme labeling in mouse tissues |

特性

IUPAC Name |

8-azidooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIORXIMUYSXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。